Decarestrictine B

Description

Historical Context of Decarestrictine Discovery from Fungi

The initial discovery and structural elucidation of decarestrictines A to D were reported in 1992. These compounds were isolated from fermentation broths of Penicillium simplicissimum and Penicillium corylophilum. nih.gov The identification of these novel ten-membered lactones was part of a chemical screening effort aimed at discovering new secondary metabolites from microbial sources. nih.gov Spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, were crucial in determining their structures, with X-ray analysis providing confirmation for Decarestrictine D and a derivative of Decarestrictine B, which aided in establishing stereochemical information. Further studies have isolated decarestrictines, including Decarestrictine B and I, from other fungal sources such as Penicillium sacculum. readthedocs.io The study of fungal secondary metabolites continues to be a promising area for identifying compounds with unique structures and potential bioactivities. oup.com

Overview of Decarestrictine Congeners and Structural Diversity

The decarestrictine family includes several congeners, such as Decarestrictine A1/A2, B, C1/C2, D, F, and I. nih.gov These compounds share a core ten-membered lactone structure but exhibit variations primarily in their oxygenation patterns, particularly between carbons 3 and 7, and in their stereochemistry. This structural diversity contributes to the range of properties observed within the family.

| Congener | Representative Source(s) | Key Structural Feature Variations (relative to core) |

| Decarestrictine A1/A2 | Penicillium simplicissimum, P. corylophilum | Variations in oxygenation pattern |

| Decarestrictine B | Penicillium simplicissimum, P. corylophilum, P. sacculum | Bicyclic structure, hydroxyl, methyl, dione (B5365651) moieties nih.govctdbase.org |

| Decarestrictine C1/C2 | Penicillium simplicissimum, P. corylophilum | Variations in oxygenation pattern |

| Decarestrictine D | Penicillium simplicissimum, P. corylophilum | Trihydroxy-substituted ten-membered lactone nih.govmetabolomicsworkbench.org |

| Decarestrictine F | Penicillium simplicissimum, Penicillium sp. | Carbonyl compound, bicyclic nih.gov |

| Decarestrictine I | Penicillium sacculum | Decarestrictine-derived metabolite readthedocs.io |

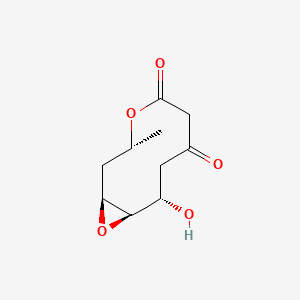

Decarestrictine B as a Representative Macrolactone

Decarestrictine B is a well-studied member of the decarestrictine family and serves as a representative example of these fungal macrolactones. It is specifically identified as a 10-membered lactone or decanolactone. lookchem.com Structurally, Decarestrictine B is described as a bicyclic compound, specifically a 4,11-dioxabicyclo(8.1.0)undecane-5,7-dione, 9-hydroxy-3-methyl-. nih.govctdbase.org Its architecture includes a bicyclic ring system incorporating two oxygen atoms within the rings, two carbonyl groups as part of a dione functionality, a hydroxyl group, and a methyl substituent. nih.govctdbase.org The macrolactone nature, defined by the presence of a large lactone ring, is a common motif in many biologically active natural products. The specific arrangement of functional groups and stereochemistry in Decarestrictine B contributes to its unique chemical properties and interactions.

Research findings indicate that decarestrictines, including Decarestrictine B, were found to inhibit cholesterol biosynthesis in both in vitro and in vivo studies. nih.gov While some structural relatives have shown antimicrobial, antiviral, or anticancer potential ctdbase.org, initial investigations specifically noted that decarestrictines themselves did not exhibit antibacterial, antifungal, or antiviral activity, emphasizing their role as cholesterol biosynthesis inhibitors. nih.gov Further research has explored the chemical modification of Decarestrictine B, such as glycosylation, to create hybrid structures with altered properties, including potential DNA-binding capabilities. nih.gov

Structure

3D Structure

Properties

CAS No. |

127393-91-3 |

|---|---|

Molecular Formula |

C10H14O5 |

Molecular Weight |

214.21 g/mol |

IUPAC Name |

(1S,3R,9S,10R)-9-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione |

InChI |

InChI=1S/C10H14O5/c1-5-2-8-10(15-8)7(12)3-6(11)4-9(13)14-5/h5,7-8,10,12H,2-4H2,1H3/t5-,7+,8+,10-/m1/s1 |

InChI Key |

XYYINJYPZZOQLA-UHFFFAOYSA-N |

SMILES |

CC1CC2C(O2)C(CC(=O)CC(=O)O1)O |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H](O2)[C@H](CC(=O)CC(=O)O1)O |

Canonical SMILES |

CC1CC2C(O2)C(CC(=O)CC(=O)O1)O |

Appearance |

Solid powder |

Other CAS No. |

127393-91-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Decarestrictine B; AC1MJ01B; DTXSID40155548 |

Origin of Product |

United States |

Isolation and Structural Elucidation of Decarestrictine B

Fungal Source Identification and Cultivation for Decarestrictine B Production

Decarestrictine B is a secondary metabolite produced by certain fungal species, primarily within the Penicillium genus. The identification and cultivation of these specific strains are the initial steps in obtaining the compound.

Penicillium simplicissimum Strains

Penicillium simplicissimum has been identified as a producing organism for decarestrictines, including decarestrictine B. nih.govjst.go.jp This species is known to occur on food and in decaying vegetation. wikipedia.org Specific strains of Penicillium simplicissimum are utilized for the fermentation process to obtain decarestrictines. nih.govjst.go.jp Penicillium simplicissimum is known to produce a variety of secondary metabolites. wikipedia.org

Penicillium corylophilum Strains

Another significant fungal source of decarestrictines, including decarestrictine B, is Penicillium corylophilum. nih.govjst.go.jp This species has been reported to grow on various substrates such as cereals, frozen fruit cakes, acid liquids, and nuts, and is also surprisingly common in damp buildings. tandfonline.com Specific strains of P. corylophilum are used in fermentation processes for the production and isolation of decarestrictines. nih.govjst.go.jptandfonline.com Optimal fermentation conditions, such as using YES broth and incubation at 25°C in the dark, have been determined for larger scale fermentations of P. corylophilum strains to produce sufficient quantities of metabolites for structural elucidation. tandfonline.com

Other Penicillium Species as Sources

Beyond Penicillium simplicissimum and Penicillium corylophilum, other Penicillium species have also been found to produce decarestrictines or related analogs. Decarestrictines have been isolated from different Penicillium species. jst.go.jpnih.govresearchgate.net For instance, studies of a coprophilous isolate of Penicillium sacculum led to the identification of decarestrictine B, alongside other known compounds and a new decarestrictine-derived metabolite. uiowa.edu Additionally, a soil-derived fungus identified as Penicillium sp. YUD18003 has been reported to produce decarestrictine analogs. researchgate.net

Extraction and Purification Methodologies for Decarestrictine B

The extraction and purification of decarestrictine B from fungal cultures involve methodologies aimed at isolating the compound from the complex mixture of metabolites produced by the fungus. While specific detailed protocols for decarestrictine B were not extensively detailed across all sources, the general process involves isolating the compound from the fermentation broth or mycelia. The isolation of decarestrictines from Penicillium species has been reported, involving obtaining physico-chemical data of the new compounds. nih.govjst.go.jp Extraction and purification methods for natural products from fungal sources often involve techniques such as solvent extraction followed by various chromatographic methods. researchgate.netfrontiersin.orgbibliotekanauki.plthepab.org For instance, studies on other fungal metabolites and natural products highlight the use of techniques like liquid-liquid partitioning, column chromatography (e.g., on Sephadex LH-20, polyamide, Amberlite), preparative HPLC, and solid phase extraction (SPE) for purification. bibliotekanauki.pl

Spectroscopic Analysis for Chemical Structure Determination

Spectroscopic analysis is crucial for determining the chemical structure of isolated compounds like decarestrictine B. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool used in this process. nih.govresearchgate.netuiowa.eduresearcher.lifemarquette.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Assignment

NMR spectroscopy, including both ¹H NMR and ¹³C NMR, is extensively used to elucidate the structure of decarestrictine B and other decarestrictines. nih.govresearchgate.netuiowa.eduresearcher.lifemarquette.edu Analysis of NMR spectra provides information about the carbon skeleton and the assignment of protons within the molecule. huji.ac.ilemerypharma.comceitec.czbbhegdecollege.com ¹³C NMR spectroscopy is essential for determining the number and types of carbon atoms in the compound, while ¹H NMR provides information about the hydrogen atoms and their environments, including their connectivity and spatial arrangement through coupling patterns. huji.ac.ilemerypharma.comceitec.czbbhegdecollege.com Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish correlations between protons and carbons, allowing for the assignment of signals and the mapping of the carbon skeleton and proton assignments. marquette.eduhuji.ac.ilemerypharma.comceitec.czdatapdf.com For example, HSQC highlights one-bond proton-carbon interactions, while HMBC reveals long-range proton-carbon correlations, both of which are vital for piecing together the molecular structure. emerypharma.comceitec.cz The structure elucidation of decarestrictines A to D was established by spectroscopic analysis. jst.go.jpnih.gov For a complex molecule, 2D NMR techniques can simplify the assignment process. emerypharma.com The relative configuration of related compounds has also been determined by NMR spectroscopic analysis combined with conformational analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula

High-Resolution Mass Spectrometry (HRMS) plays a crucial role in determining the elemental composition and thus the molecular formula of organic compounds like decarestrictine B. By providing accurate mass measurements, HRMS allows for the differentiation of compounds with very close nominal masses. In the context of decarestrictines and related analogues, HRMS data, such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Fast Atom Bombardment High-Resolution Mass Spectrometry (FAB-HRMS), has been utilized to confirm or assign molecular formulas. For instance, HR-ESI-MS was employed in the structural determination of new decarestrictine analogues. Examples in the literature show calculated and found m/z values from FAB-HRMS, which are essential for verifying the proposed molecular formula of the isolated compound. This precise mass information is fundamental in the initial stages of structural elucidation, narrowing down the possibilities for the elemental composition before proceeding with further spectroscopic analysis.

X-ray Diffraction Analysis for Stereochemical Information and Absolute Configuration

X-ray diffraction analysis is a powerful technique for obtaining detailed three-dimensional structural information about crystalline compounds, including their relative and absolute configurations. For the decarestrictine family, X-ray analysis has been instrumental in confirming the structures and establishing the stereochemistry. The structures of decarestrictines A to D were established by spectroscopic analysis and confirmed by X-ray analysis of decarestrictine D and a derivative of decarestrictine B, providing crucial stereochemical information. nih.govnih.gov This technique allows for the unambiguous determination of the arrangement of atoms in space, which is particularly important for molecules with multiple chiral centers, such as decarestrictine B. X-ray diffraction has also been used to establish the relative configurations of decarestrictine analogues and, in some cases, their absolute configurations. The data obtained from X-ray crystallography complements spectroscopic data, providing a definitive confirmation of the proposed structure and stereochemistry.

Challenges and Revisions in Decarestrictine B Structural Assignment

The structural elucidation of natural products, especially complex molecules like macrocyclic lactones, can present significant challenges. The flexibility inherent in the 10-membered lactone ring of decarestrictines can make the assignment of stereochemical features based solely on Nuclear Magnetic Resonance (NMR) data difficult. While the initial structural assignment of decarestrictine B was confirmed by X-ray analysis of a derivative nih.govnih.gov, the history of natural product chemistry includes instances where initial structural assignments, based primarily on spectroscopic data, have required revision. These revisions often arise from misinterpretation of spectroscopic data or the challenges in determining relative and absolute stereochemistry without crystallographic data or comparative synthesis. Total synthesis and re-examination of original data, sometimes aided by computational methods, have proven essential in correcting previously reported structures and confirming stereochemical assignments in natural product chemistry. Although specific, widely reported revisions solely for Decarestrictine B's fundamental structure were not prominently found in the search results beyond its initial confirmation, the general context of potential challenges in elucidating the structures of this class of compounds underscores the importance of rigorous analytical methods, including X-ray diffraction, for definitive structural assignment.

Biosynthetic Investigations of Decarestrictine B

Polyketide Origin Determination of Decarestrictine Lactones

Feeding experiments using isotopically labeled precursors have unequivocally established the polyketide origin of the ten-membered lactone core of the decarestrictines. rsc.orgrsc.org Studies utilizing sodium [¹³C]-labeled acetates and [2-¹³C]-malonic acid in Penicillium simplicissimum (strain FH-A 6090) demonstrated the incorporation of these small carbon units into the decarestrictine structure, characteristic of a polyketide biosynthetic pathway. rsc.orgrsc.org This indicates that the carbon backbone of these macrolactones is assembled from acetate (B1210297) and malonate extender units through a series of condensation reactions catalyzed by polyketide synthases. rsc.orgrsc.org

Enzymatic Pathways and Proposed Biosynthetic Cascade

The biosynthesis of decarestrictines involves a cascade of enzymatic reactions acting on a polyketide intermediate, followed by potential non-enzymatic transformations. researchgate.netresearchgate.net

Role of Polyketide Synthases (PKS) in Macrolactone Assembly

Polyketide synthases (PKSs) are central to the assembly of the macrolactone core of decarestrictines. nih.govescholarship.org Specifically, a highly-reducing polyketide synthase (HR-PKS), denoted as DcsA in the context of decarestrictine C1 biosynthesis, is proposed to iteratively assemble the enzyme-bound linear polyketide chain. nih.govescholarship.org Following the assembly of the polyketide backbone by the PKS, a thioesterase (TE) domain or a separate thioesterase enzyme is typically responsible for the release of the polyketide chain from the PKS and its cyclization to form the macrolactone ring. nih.govescholarship.org In the case of decarestrictine C1, the thioesterase DcsB has been identified and shown to efficiently catalyze the formation of the 10-membered lactone ring. nih.govescholarship.orgacs.orgnih.govescholarship.org This enzyme exhibits broad substrate promiscuity, capable of forming medium-ring lactones of various sizes. nih.govescholarship.orgacs.orgnih.govescholarship.org

Post-Polyketide Synthase Modifications

After the formation of the polyketide backbone by the PKS, a series of post-PKS modifications occur to yield the diverse decarestrictine congeners. rsc.orgresearchgate.netrsc.orgresearchgate.net These modifications can include oxidation, reduction, and other tailoring reactions catalyzed by various enzymes. nih.govescholarship.org For example, the biosynthetic gene cluster for decarestrictine C1 includes genes encoding a P450 enzyme (DcsC), a short-chain dehydrogenase/reductase (SDR, DcsD), and a flavin-dependent monooxygenase (FMO, DcsE), in addition to the HR-PKS (DcsA) and thioesterase (DcsB). nih.gov These enzymes are likely responsible for introducing the specific functional groups and oxidation patterns observed in the mature decarestrictine structures. nih.gov

Non-Enzymatic Reactions in Decarestrictine Biosynthesis

Intriguingly, an unexpected non-enzymatic conversion has been identified as a key step in the late biosynthesis of the decarestrictine family. jst.go.jpresearchgate.netoup.comnih.gov Under acidic conditions during fermentation, certain decarestrictine precursors, such as decarestrictines A1 and A2, can undergo non-enzymatic transformation to yield other members of the family, including the main product decarestrictine D. jst.go.jpresearchgate.net This highlights that the final structural diversity within the decarestrictine family is not solely the result of enzymatic catalysis but also involves spontaneous chemical reactions influenced by the fermentation environment. jst.go.jpresearchgate.net

Investigation of Biosynthetic Gene Clusters (BGCs)

The genes encoding the enzymes responsible for decarestrictine biosynthesis are organized into biosynthetic gene clusters (BGCs) in the fungal genome. nih.govnih.govescholarship.orgoup.com The identification and characterization of these BGCs are crucial for understanding the complete biosynthetic pathway and for potential manipulation of metabolite production. nih.govnih.gov For instance, the dcs BGC responsible for the biosynthesis of decarestrictine C1 has been identified in Beauveria bassiana. nih.govnih.gov This cluster contains genes encoding the core biosynthetic machinery, including the HR-PKS (DcsA) and thioesterase (DcsB), as well as tailoring enzymes like a P450 (DcsC), an SDR (DcsD), and an FMO (DcsE). nih.gov Heterologous expression of these gene clusters in suitable host organisms, such as Aspergillus nidulans, has been instrumental in confirming the function of the individual genes and reconstituting the biosynthetic pathway in vivo. nih.govnih.gov

Key Enzymes and Proposed Roles in Decarestrictine Biosynthesis

| Enzyme Class | Proposed Role | Example (from dcs cluster) |

| Polyketide Synthase (PKS) | Assembly of the polyketide carbon backbone | DcsA (HR-PKS) |

| Thioesterase (TE) | Release from PKS and macrolactone ring formation | DcsB |

| Cytochrome P450 | Hydroxylation or other oxidative modifications | DcsC |

| Short-chain Dehydrogenase/Reductase | Reduction of carbonyl groups or oxidation of alcohols | DcsD |

| Flavin-dependent Monooxygenase | Introduction of oxygen atoms or other modifications | DcsE |

Isotopic Labeling Results (Illustrative Example based on findings)

| Precursor | Atom Labeled | Incorporated Position in Decarestrictine B (Proposed) | Reference |

| Sodium [1-¹³C]-acetate | C1 | Alternating carbons derived from carboxyl ends | rsc.orgrsc.org |

| Sodium [2-¹³C]-malonic acid | C2 | Alternating carbons derived from methylene (B1212753) groups | rsc.orgrsc.org |

| Sodium [1-¹³C, ¹⁸O₂]-acetate | O | Oxygen atoms derived from acetate carboxyl groups | rsc.orgrsc.org |

| [¹⁸O₂]-gas | O | Oxygen atoms introduced by oxygenases | rsc.orgrsc.org |

Note: Specific incorporation percentages and precise labeled positions for Decarestrictine B would require detailed analysis of the original research data.

Strategies for Biosynthetic Pathway Manipulation and Analog Generation

Biosynthetic investigations into the decarestrictine family, including decarestrictine B, have revealed their polyketide origin from Penicillium simplicissimum. rsc.orgrsc.org These ten-membered lactones are believed to arise from a common pentaketide (B10854585) precursor that undergoes subsequent post-polyketide synthase modifications. rsc.orgrsc.org Understanding these biosynthetic relationships has paved the way for strategies aimed at manipulating the metabolic profile of the producing organism to favor the production of specific decarestrictines or to generate novel analogs. rsc.orgrsc.orgresearchgate.net

One approach to manipulating the metabolite pattern involves optimizing fermentation conditions. For instance, pH-static fermentations have been successfully employed to direct the fermentation process towards the production of desired decarestrictine family members. rsc.orgresearchgate.net This indicates that environmental factors can influence the enzymatic steps or non-enzymatic conversions occurring late in the biosynthetic pathway. researchgate.net

Genetic engineering and synthetic biology techniques offer more targeted strategies for pathway manipulation and analog generation. While specific detailed examples of engineering the decarestrictine B pathway itself are not extensively documented in the provided results, general strategies for manipulating natural product biosynthetic pathways are highly relevant. These strategies often involve the use of techniques like DNA assembler to manipulate gene clusters responsible for biosynthesis. nih.gov This can include direct cloning of gene clusters from native producers into heterologous hosts or reconstructing gene clusters when native promoters are not recognized in the host organism. nih.gov Such methods provide versatility in manipulating clusters, bypassing laborious traditional techniques and offering platforms for de novo cluster assembly and genome mining for new natural products. nih.gov

The biosynthesis of decarestrictine C1, another member of the decarestrictine family, involves a thioesterase enzyme, DcsB, which efficiently performs medium-ring lactonizations to form the 10-membered ring. escholarship.orgacs.org Studies on DcsB have shown that it exhibits broad substrate promiscuity towards linear substrates of varying lengths and substituents. escholarship.orgacs.org This promiscuity suggests that modifying the structure of the natural substrate or feeding the enzyme with synthetic analogs of the polyketide precursor could lead to the enzymatic synthesis of decarestrictine analogs with altered side chains or ring structures. escholarship.org However, it has been noted that DcsB does not efficiently accept simplified synthetic acyl carriers like N-acetylcysteamine (SNAC) thioesters of the proposed precursor, indicating the need for substrates that more closely mimic the native acyl carrier protein (ACP)-bound intermediate. escholarship.orgresearchgate.net

Combinatorial biosynthesis, which exploits the promiscuity of enzymes and engineered biosynthetic pathways, is a promising approach for generating novel natural product analogs. nih.gov By modifying the genes encoding biosynthetic enzymes or by introducing genes from other pathways, it is possible to create hybrid pathways that produce molecules with altered structures and potentially improved or novel biological activities. nih.gov While the provided information does not detail specific combinatorial biosynthesis efforts for decarestrictine B, the principles observed in the biosynthesis of other polyketides and natural products, such as cannabinoids, where enzyme promiscuity has been leveraged to produce analogs, are applicable. nih.gov

Chemical synthesis also plays a crucial role in generating decarestrictine analogs, particularly when biosynthetic engineering is challenging or when specific structural modifications are desired that are not easily achieved enzymatically. Total synthesis efforts towards various decarestrictine family members, such as decarestrictine O, decarestrictine J, and decarestrictine I, have been reported, employing key steps like ring-closing metathesis (RCM), asymmetric epoxidation, and various coupling reactions. researchgate.netrsc.orgresearchgate.net These synthetic routes allow for the precise introduction of functional groups and modifications at specific positions of the decarestrictine core, providing access to a wide range of analogs for structure-activity relationship studies. Glycosylation of decarestrictine B and D has also been explored through chemical methods to create hybrid structures with potential new biological properties. sci-hub.se

Biological Activities and Associated Molecular Mechanisms of Decarestrictine B

Investigation of Molecular Targets and Binding Interactions

Detailed investigations into the molecular targets and binding interactions of Decarestrictine B were not found within the scope of the provided search results. While the concept of molecular docking and the study of drug-target interactions are relevant in the broader field of chemical biology, specific data pertaining to how Decarestrictine B interacts at a molecular level with its biological targets in cholesterol biosynthesis were not available. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Decarestrictine B

Rational Design and Synthesis of Decarestrictine B Analogs for SAR Investigations

The synthesis of Decarestrictine B and its analogs is a critical step in SAR investigations. Rational design of analogs involves making specific structural changes to the parent molecule to probe the importance of different functional groups, rings, and stereocenters. Various synthetic strategies have been developed for Decarestrictine B and related decarestrictines, often employing key reactions such as ring-closing metathesis (RCM) and Yamaguchi esterification to construct the macrocyclic lactone ring. nih.govrsc.org Other approaches involve stereoselective reactions like Sharpless asymmetric dihydroxylation and the Nozaki-Hiyama-Kishi reaction to control the configuration of chiral centers. researchgate.netsynarchive.comscielo.br The ability to synthesize a range of analogs with targeted modifications is fundamental to systematically exploring the SAR of Decarestrictine B.

Methodologies for SAR Elucidation

Elucidating the SAR of Decarestrictine B involves a combination of experimental and computational techniques.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Approaches

QSAR modeling and other computational approaches are powerful tools used to correlate structural properties of molecules with their biological activities. researchgate.net These methods can help predict the activity of new, unsynthesized analogs and provide a deeper understanding of the molecular features that contribute to activity. QSAR studies typically involve developing mathematical models that link molecular descriptors (representing various structural, electronic, and steric properties) to observed biological responses. researchgate.net Computational approaches, such as molecular docking, can also be used to simulate the interaction of Decarestrictine B and its analogs with potential biological targets, providing insights into binding modes and affinities. researchgate.netnih.govnih.gov These in silico methods complement experimental SAR studies by offering hypotheses about the mechanisms of action and guiding the design of new analogs. kubinyi.denih.govresearchgate.net

Ligand-Based and Target-Based SAR Analysis

SAR analysis can be broadly categorized into ligand-based and target-based approaches. Ligand-based SAR relies on the analysis of a series of compounds (ligands) with known activity to identify common structural features or pharmacophores responsible for the observed activity. nih.govunica.it This approach is particularly useful when the structure of the biological target is unknown. By comparing the structures and activities of different Decarestrictine B analogs, researchers can deduce which parts of the molecule are crucial for potency. Target-based SAR, on the other hand, utilizes the three-dimensional structure of the biological target (e.g., an enzyme or receptor) to understand how ligands bind and how structural modifications affect this binding. nih.govnih.govresearchgate.net While specific details on the biological target of Decarestrictine B are not extensively covered in the provided snippets, target-based approaches, when applicable, can provide detailed atomic-level insights into SAR.

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a profound role in the biological activity of chiral compounds like Decarestrictine B. nih.govnumberanalytics.comnih.gov The biological target, which is often a protein, is a chiral environment and can interact differently with different stereoisomers of a ligand. nih.gov Even subtle differences in stereochemistry can lead to significant variations in binding affinity, efficacy, and metabolic fate. nih.govnih.gov The synthesis of decarestrictine analogs with defined stereochemistry is therefore essential for understanding the stereochemical requirements for activity. researchgate.netscielo.brjst.go.jp Studies on the synthesis of various decarestrictine stereoisomers and diastereomers, such as decarestrictines C1 and C2, underscore the importance of controlling stereochemistry during synthesis to obtain specific biologically active forms. researchgate.net The absolute configuration of Decarestrictine B and its analogs is a critical factor in determining their interactions with biological systems. oup.comresearchgate.net

Enzymatic Inhibition Studies of Decarestrictine B and Its Derivatives

Assays for Enzyme Activity Measurement in Relevant Pathways

Measuring enzyme activity is the fundamental step in any inhibition study. For enzymes involved in pathways like cholesterol biosynthesis, various assay methods are employed. These assays typically quantify the rate of substrate conversion to product in the presence and absence of the inhibitor.

Common approaches for measuring enzyme activity in relevant pathways include spectrophotometric or fluorometric assays that monitor changes in absorbance or fluorescence as a result of the enzymatic reaction. bioivt.com Radiometric assays, which use radiolabeled substrates, can also be employed to measure product formation. Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify substrates and products in the reaction mixture, allowing for the determination of enzyme activity. mdpi.com For instance, in studies of enzymes like 24-dehydrocholesterol reductase (DHCR24), HPLC is used to detect and quantify the substrate desmosterol (B1670304) and the product cholesterol. mdpi.com

Enzyme activity is typically expressed as the rate of product formation or substrate disappearance per unit of time, often normalized to the amount of enzyme present.

Determination of Inhibition Kinetics: IC₅₀ and Kᵢ Values

Quantifying the potency of an enzyme inhibitor involves determining key kinetic parameters, primarily the IC₅₀ and Kᵢ values.

The IC₅₀ (Half Maximal Inhibitory Concentration) is defined as the concentration of an inhibitor required to reduce the maximum enzymatic activity by 50% under a specific set of experimental conditions, including fixed substrate concentration. aatbio.comedx.orgnih.gov IC₅₀ values are determined by measuring enzyme activity at various inhibitor concentrations and plotting the reaction rate against the logarithm of the inhibitor concentration to generate a sigmoidal dose-response curve. edx.org The IC₅₀ value is the inhibitor concentration at the inflection point of this curve. edx.org

The Kᵢ (Inhibition Constant) is a more intrinsic measure of an inhibitor's affinity for an enzyme, representing the dissociation constant of the enzyme-inhibitor complex (E-I). aatbio.comedx.org Unlike IC₅₀, the Kᵢ value is independent of enzyme concentration and, for certain types of inhibition, independent of substrate concentration. aatbio.com Kᵢ values can be determined through various methods, including analyzing the effect of the inhibitor on the enzyme's Michaelis-Menten kinetics. For competitive inhibitors, the Kᵢ can be calculated from the change in the apparent Michaelis constant (Kₘ) at different inhibitor concentrations. edx.org The relationship between IC₅₀ and Kᵢ is described by the Cheng-Prusoff equation, which allows for the conversion of IC₅₀ values to Kᵢ, provided the type of inhibition and the substrate concentration relative to the enzyme's Kₘ are known. edx.orgyoutube.com

While both IC₅₀ and Kᵢ quantify inhibitor potency, Kᵢ is considered a more fundamental measure of binding affinity. aatbio.comedx.org

Characterization of Inhibition Mechanisms (e.g., Competitive, Non-competitive, Uncompetitive)

Understanding how an inhibitor interacts with an enzyme is crucial for determining its mechanism of action. The primary types of reversible enzyme inhibition are competitive, non-competitive, and uncompetitive. ucl.ac.uklibretexts.orgjackwestin.combyjus.com

Competitive Inhibition: In competitive inhibition, the inhibitor competes with the substrate for binding to the enzyme's active site. ucl.ac.uklibretexts.orgjackwestin.combyjus.com This means that increasing the substrate concentration can overcome the inhibition. ucl.ac.ukbyjus.com On a Lineweaver-Burk plot, competitive inhibition is characterized by an increase in the apparent Kₘ while the maximum reaction velocity (Vmax) remains unchanged. ucl.ac.uklibretexts.orgjackwestin.com

Non-competitive Inhibition: Non-competitive inhibitors bind to a site on the enzyme distinct from the active site (an allosteric site). libretexts.orgjackwestin.combyjus.comwikipedia.org The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. wikipedia.org Non-competitive inhibition reduces the Vmax of the reaction but does not affect the Kₘ. libretexts.orgjackwestin.comwikipedia.org

Uncompetitive Inhibition: Uncompetitive inhibitors bind only to the enzyme-substrate complex. jackwestin.combyjus.comjackwestin.com This type of inhibition cannot be overcome by increasing substrate concentration. Uncompetitive inhibition results in a decrease in both Vmax and Kₘ. jackwestin.com

Determining the type of inhibition typically involves performing enzyme kinetic experiments at varying substrate and inhibitor concentrations and analyzing the data using graphical methods such as Lineweaver-Burk plots or non-linear regression analysis. nih.govucl.ac.ukjackwestin.com

Enzyme Promiscuity and Substrate Specificity in Biosynthesis

Enzyme promiscuity refers to the ability of an enzyme to catalyze reactions with multiple substrates or to catalyze multiple types of reactions. nsf.govresearchgate.net Substrate specificity, conversely, describes the selectivity of an enzyme for a particular substrate or a narrow range of substrates.

In the context of the biosynthesis of natural products like Decarestrictine B, enzyme promiscuity and substrate specificity play significant roles in shaping the diversity of related compounds. For example, in the biosynthesis of decarestrictine C1, the thioesterase enzyme DcsB has been shown to exhibit broad substrate promiscuity towards linear substrates of varying lengths and substituents, facilitating medium-ring lactonizations. escholarship.org This promiscuity suggests that related decarestrictine derivatives might be formed through the action of enzymes with some degree of flexibility in their substrate recognition.

Understanding the substrate specificity and potential promiscuity of the enzymes involved in the Decarestrictine B biosynthetic pathway is important for fully elucidating its formation and for exploring the potential for generating novel analogs through biocatalytic approaches. escholarship.org

Future Research Directions for Decarestrictine B

Advanced Synthetic Routes and Library Generation

Developing advanced synthetic routes for Decarestrictine B and its analogues is crucial for providing sufficient material for biological evaluation and exploring structure-activity relationships. The complex bicyclic structure and multiple chiral centers of decarestrictines present significant synthetic challenges. ontosight.ainih.gov

Current synthetic efforts on decarestrictine family members have employed various strategies, including ring-closing metathesis (RCM), Yamaguchi esterification, MacMillan α-hydroxylation, Wittig olefination, hydrolytic kinetic resolution, Prins cyclization, and intramolecular Michael addition sequences. rsc.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net For instance, a convergent stereoselective total synthesis of decarestrictine I and botryolide B utilized an RCM protocol. rsc.orgresearchgate.netnih.gov Another approach for (+)-decarestrictine L involved a stereoselective 10-step synthesis from ethyl (R)-3-hydroxybutyrate, employing tandem oxonium ylide formation and rearrangement. researchgate.netresearchgate.net The synthesis of decarestrictine O has been achieved through a convergent method starting from readily available precursors like propylene (B89431) oxide and 1,3-propanediol, incorporating MacMillan α-hydroxylation, C1-Wittig olefination, hydrolytic kinetic resolution, and RCM as key steps. researchgate.netresearchgate.netresearchgate.net

Future research should aim to develop more efficient, stereoselective, and scalable synthetic routes to Decarestrictine B. This could involve exploring novel catalytic methods, flow chemistry techniques, or chemoenzymatic approaches. nih.govescholarship.orgmdpi.com Generating a library of Decarestrictine B analogues with systematic structural variations is also a critical future direction. sciex.com This would enable comprehensive structure-activity relationship (SAR) studies to identify key structural features responsible for its biological activities and potentially lead to the discovery of more potent and selective derivatives. ontosight.ai

Comprehensive Elucidation of Biosynthetic Enzymes and Regulatory Mechanisms

Understanding the biosynthesis of Decarestrictine B at the enzymatic and regulatory levels can provide valuable insights for metabolic engineering and potentially lead to alternative production methods. Decarestrictines are believed to originate from a common pentaketide (B10854585) precursor, undergoing subsequent post-polyketide modifications. nih.govrsc.org

Studies on the biosynthesis of related decarestrictine C1 have identified a biosynthetic gene cluster (dcs) encoding a highly-reducing polyketide synthase (HR-PKS, DcsA), a thioesterase (TE, DcsB), a P450 (DcsC), an SDR (DcsD), and an FMO (DcsE). nih.gov The thioesterase DcsB has been shown to efficiently catalyze medium-ring lactonization, a synthetically challenging step. nih.govescholarship.orgnih.gov Interestingly, a non-enzymatic conversion under acidic conditions during fermentation has also been found to be a key step in the late biosynthesis of some decarestrictines, converting decarestrictines A1 and A2 into decarestrictine D and other analogues. nih.gov

Future research should focus on identifying the specific enzymes involved in the biosynthesis of Decarestrictine B itself, including the polyketide synthase and tailoring enzymes responsible for its unique oxygenation pattern and bicyclic structure. Elucidating the regulatory mechanisms controlling the expression of these biosynthetic genes in Penicillium species could allow for manipulation of fermentation conditions to enhance Decarestrictine B production or produce specific analogues. nih.govrsc.org Techniques such as gene knockout or overexpression, combined with metabolomic analysis, could be employed to understand the role of individual enzymes and regulatory elements.

Detailed Mechanistic Investigations at the Molecular Level

A detailed understanding of how Decarestrictine B interacts with its biological targets at the molecular level is essential for developing it as a potential therapeutic agent or biological probe. While Decarestrictine B is known to inhibit cholesterol biosynthesis, the precise molecular target and mechanism of action are not fully elucidated. lookchem.comoup.combiozol.de Decarestrictine D, a related analogue, has been reported to inhibit cholesterol biosynthesis, but its seco acid does not inhibit HMG-CoA reductase, suggesting a different mechanism than statins. oup.com

Future research should employ a combination of biochemical, biophysical, and structural techniques to identify the direct protein targets of Decarestrictine B. This could involve pull-down assays, activity-based protein profiling, and thermal proteome profiling. Once potential targets are identified, techniques such as enzyme kinetics, isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and X-ray crystallography or cryo-EM could be used to characterize the binding interaction and elucidate the molecular mechanism of inhibition or modulation. acs.org Computational approaches, such as molecular docking and dynamics simulations, can complement experimental studies to provide insights into the binding pose and interaction forces.

Development of Decarestrictine B-Inspired Chemical Probes for Biological Research

Decarestrictine B's unique structure and potential biological activities make it a promising scaffold for developing chemical probes. Chemical probes are powerful tools for perturbing biological processes and studying protein function in cells and in vivo. chemicalprobes.orgnih.govnih.gov High-quality chemical probes are characterized by high potency, selectivity for their intended target, and demonstrated engagement with the target in a cellular context. nih.govnih.gov

Future research could focus on modifying the structure of Decarestrictine B to create derivatives suitable for use as chemical probes. This might involve incorporating tags for visualization (e.g., fluorescent labels), affinity purification (e.g., biotin (B1667282) tags), or click chemistry handles. chemicalprobes.orgnih.gov Such probes could be invaluable tools for studying the role of Decarestrictine B's targets in various biological pathways, including cholesterol metabolism and potentially other processes suggested by its structural similarity to compounds with antimicrobial, antiviral, and anticancer properties. ontosight.ailookchem.com Developing probes with improved potency, selectivity, and pharmacokinetic properties would be key goals. nih.gov

Exploration of Novel Biological Activities and Targets for Decarestrictine B

Beyond its known effect on cholesterol biosynthesis, Decarestrictine B may possess other un explored biological activities. ontosight.ailookchem.com The structural diversity within the decarestrictine family and the varied activities observed for related macrolides suggest a broader biological potential. researchgate.net For example, some decarestrictine analogues and related nonanolides have shown cytotoxic, phytotoxic, antimalarial, antifungal, antibacterial, and antimicrofilament activities. researchgate.net

Future research should systematically investigate the biological activity of Decarestrictine B across a range of assays and biological systems. This could include screening for antimicrobial activity against various pathogens, antiviral activity, cytotoxicity against different cancer cell lines, and effects on other relevant biological pathways. High-throughput screening approaches could be employed to identify novel activities. Furthermore, unbiased target identification strategies, such as phenotypic screening followed by target deconvolution, could reveal previously unknown targets of Decarestrictine B. ontosight.ai Exploring its potential in areas like DNA binding, as observed for some glycosylated decarestrictine derivatives, could also be a fruitful avenue. sci-hub.se

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.